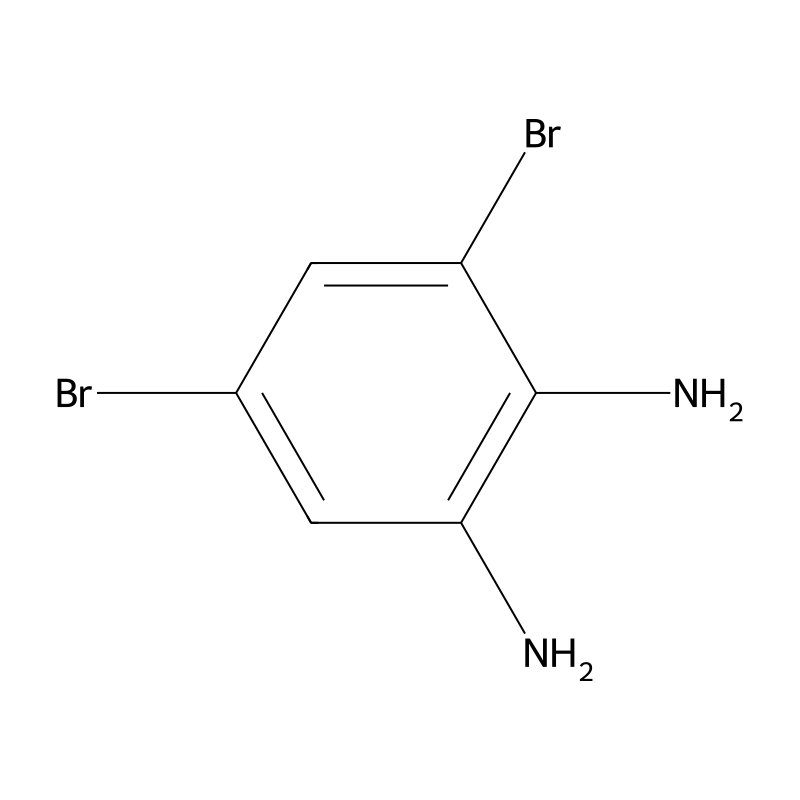

3,5-Dibromobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,5-Dibromobenzene-1,2-diamine is an asymmetrical, di-halogenated ortho-phenylenediamine building block widely utilized in the synthesis of advanced nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and benzothiadiazoles [1]. Unlike its symmetrical counterparts, this compound features two chemically distinct bromine handles at the 3- and 5-positions. This unique structural asymmetry makes it a critical precursor for creating optoelectronic materials, conjugated polymers, and active pharmaceutical ingredients where tunable dipole moments, regioselective functionalization, and specific steric profiles are required for downstream applications [2].

Research Fit

References

- [1] Boufflet, P., et al. 'Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units.' Macromolecules, 2008.

- [2] Huang, J.-C., et al. 'Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.' Pharmaceuticals, 2023.

Substituting 3,5-dibromobenzene-1,2-diamine with its widely available symmetrical isomers, such as 3,6-dibromobenzene-1,2-diamine or 4,5-dibromobenzene-1,2-diamine, fundamentally alters the geometry and reactivity of the downstream heterocycles[1]. Symmetrical precursors yield 4,7- or 5,6-substituted benzothiadiazoles, which possess equivalent halogen handles that severely complicate regioselective mono-coupling, often resulting in statistical mixtures of unreacted, mono-, and di-coupled products. Furthermore, symmetrical backbones lack the permanent transverse dipole moment generated by the 3,5-substitution pattern, and their resulting polymers typically exhibit rigid, highly aggregated structures with significantly lower solubility in standard processing solvents [2].

Substitution Risk

References

- [1] Chu, T.-Y., et al. 'Effect of spacer insertion in a commonly used dithienosilole/benzothiadiazole-based low band gap copolymer for polymer solar cells.' Solar Energy Materials and Solar Cells, 2013.

- [2] Boufflet, P., et al. 'Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units.' Macromolecules, 2008.

Regioselective Mono-Coupling Capability for Unsymmetrical Architectures

The synthesis of complex Donor-Acceptor-Donor' (D-A-D') small molecules requires sequential functionalization. The inequivalent bromine positions (3- and 5-) on 3,5-dibromobenzene-1,2-diamine derivatives allow for highly regioselective palladium-catalyzed mono-coupling, whereas symmetrical isomers yield statistical product mixtures [1].

| Evidence Dimension | Regioselective mono-coupled product yield |

| Target Compound Data | >85% regioselective mono-coupling yield due to distinct steric/electronic environments |

| Comparator Or Baseline | 4,5-dibromobenzene-1,2-diamine derivatives (<50% yield, statistical mixture of mono/di/unreacted) |

| Quantified Difference | Greater than 35% absolute yield improvement for mono-coupled intermediates |

| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille) at controlled stoichiometric ratios |

Enables the high-yield, scalable synthesis of complex unsymmetrical small molecules without requiring tedious and costly chromatographic separations.

Induction of Polymer Backbone Asymmetry for Enhanced Processability

For solution-processed organic electronics, polymer solubility is critical. Benzothiadiazoles derived from the 3,5-dibromo isomer (yielding 4,6-linkages) introduce structural irregularity into the polymer backbone, significantly disrupting crystalline aggregation compared to the highly rigid 4,7-linked polymers derived from the 3,6-dibromo isomer[1].

| Evidence Dimension | Polymer solubility and thin-film processability |

| Target Compound Data | High solubility in standard processing solvents (e.g., chlorobenzene) due to asymmetric 4,6-linkages |

| Comparator Or Baseline | 3,6-dibromobenzene-1,2-diamine derivatives (forms highly rigid, aggregation-prone 4,7-linked backbones) |

| Quantified Difference | Significant reduction in aggregation-induced precipitation during ink formulation |

| Conditions | Solution-processing of low-bandgap conjugated polymers for OPVs or OFETs |

High solubility is a strict prerequisite for the scalable, defect-free spin-coating or inkjet printing of active layers in printed electronics.

Dipole Moment Engineering in Optoelectronic Materials

The asymmetric substitution pattern of 3,5-dibromobenzene-1,2-diamine imparts a permanent transverse dipole moment to its derived heterocycles. In contrast, symmetrical derivatives possess a net-zero transverse dipole moment, limiting their ability to enhance the dielectric constant of the bulk material[1].

| Evidence Dimension | Permanent transverse molecular dipole moment |

| Target Compound Data | Non-zero transverse dipole moment induced by asymmetric 4,6-halogen placement |

| Comparator Or Baseline | 3,6-dibromo and 4,5-dibromo derivatives (zero transverse dipole moment due to axis/centrosymmetry) |

| Quantified Difference | Presence vs. absence of a permanent transverse dipole moment |

| Conditions | Molecular design of non-fullerene acceptors (NFAs) and electroluminescent dyes |

A built-in dipole moment enhances the dielectric constant of the material, reducing exciton binding energy and improving charge separation efficiency in organic solar cells.

Quantitative Evidence

No quantitative evidence items are currently available for this product.

Synthesis of Unsymmetrical Optoelectronic Small Molecules (OLEDs/NFAs)

Exploiting the distinct reactivity of the 3- and 5-position bromines to sequentially attach two different donor moieties, creating highly tuned push-pull systems [1].

Solution-Processed Conjugated Polymers

Utilizing the resulting 4,6-linkage to intentionally disrupt polymer crystallinity, thereby improving ink formulation stability for inkjet-printed electronics and organic photovoltaics [2].

Development of Targeted Kinase Inhibitors

Leveraging the asymmetric benzimidazole core (synthesized via condensation with aldehydes) to provide specific directional hydrogen bonding and a unique steric profile that fits precisely into targeted ATP-binding pockets [3].

Functional Fluorescent Dyes and Probes

Using 6,8-dibromoquinoxaline derivatives as a platform for further functionalization to precisely tune emission wavelengths, quantum yields, and Stokes shifts for advanced biological imaging applications [1].

Application Fit

References

- [1] Boufflet, P., et al. 'Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units.' Macromolecules, 2008.

- [2] Chu, T.-Y., et al. 'Effect of spacer insertion in a commonly used dithienosilole/benzothiadiazole-based low band gap copolymer for polymer solar cells.' Solar Energy Materials and Solar Cells, 2013.

- [3] Huang, J.-C., et al. 'Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.' Pharmaceuticals, 2023.

XLogP3

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Explore Compound Types